molecular formula C18H20FN3O3 B2417196 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 2034379-98-9

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No. B2417196
CAS RN: 2034379-98-9
M. Wt: 345.374
InChI Key: CLQHSKYJAPBSNC-UHFFFAOYSA-N
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Description

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a chemical compound that has received significant attention in scientific research due to its potential therapeutic properties. The compound is commonly referred to as FMP or FMP-1 and is a member of the pyridinone family of compounds. In

Scientific Research Applications

Bioactivity of Mannich Bases

Mannich bases with piperazine structures, including those related to 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one, have been synthesized and evaluated for their bioactivity. These compounds exhibit cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes (Gul et al., 2019).

Radioligand Development in PET Imaging

Piperazine derivatives, closely related to the specified compound, have been utilized in positron emission tomography (PET) imaging. [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, is a 5-HT1A antagonist used in PET studies of serotonergic neurotransmission. This research includes chemistry, radiochemistry, animal data with autoradiography and PET, human data with PET, toxicity, and metabolism (Plenevaux et al., 2000).

Synthesis and Structural Analysis

Studies focusing on the synthesis and crystal structure analysis of cinnamide derivatives, similar to the specified compound, have been conducted. These derivatives, including piperazine structures, have shown potential in anti-ischemic activities. The crystal structures revealed distinct intermolecular interactions and suggested effectiveness against neurotoxicity (Zhong et al., 2018).

Development of Long-Acting Dopamine Transporter Ligands

Research on long-acting agents for treating cocaine abuse has included the synthesis of hydroxylated derivatives of piperazine-based compounds. These studies examined the binding affinity and selectivity for dopamine and serotonin transporters, aiming to develop potential cocaine abuse therapeutic agents (Hsin et al., 2002).

Modulation of Serotonin Receptors

Compounds structurally similar to the specified molecule have been investigated for their role in modulating serotonin receptors. These studies are crucial in understanding the pharmacology of various serotonin receptor agonists and antagonists, contributing significantly to neuropsychiatric disorder research (Vickers et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not specified in the searched resources. It’s worth noting that similar compounds are often studied for their potential biological activity .

properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-20-12-13(16(25-2)11-17(20)23)18(24)22-9-7-21(8-10-22)15-6-4-3-5-14(15)19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQHSKYJAPBSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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